molecular formula C13H26N2O2 B1400252 (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1353979-25-5

(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No. B1400252
M. Wt: 242.36 g/mol
InChI Key: CUGSDCDTNAJKSD-UHFFFAOYSA-N
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Description

“(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C13H26N2O2 . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Crystallographic and Synthetic Studies

  • Synthesis and Structure Analysis: A related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was synthesized from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate. This study focused on its crystal structure, characterized by X-ray diffraction, showing a non-planar conformation with intermolecular hydrogen bonding and π–π stacking interactions stabilizing the crystal packing (Kant, Singh, & Agarwal, 2015).

Chemical Transformations and Synthesis

  • Diastereoselective Intramolecular Reactions: Research involving tert-butyl carbamates, which are structurally similar to the target compound, explored diastereoselective intramolecular α-amidoalkylation reactions for the asymmetric synthesis of complex organic structures (Garcia, Arrasate, Lete, & Sotomayor, 2006).
  • Biotransformation Studies: Biotransformation of β-amino nitriles, including compounds like (±)-(2-cyano-cyclohexyl) carbamic acid tert-butyl ester, was investigated using Rhodococcus sp. This study highlights the role of N-protecting groups in the transformation of nitriles to amides and acids (Preiml, Hönig, & Klempier, 2004).
  • Hydrolysis and Oxidative Degradation: Research on the hydrolysis of esters like tert-butyl esters of 4-chloro-PyMTA and 4-iodo-PyMTA explored the chemical transformations and reactivity of these compounds, providing insights relevant to similar tert-butyl carbamates (Qi, Hülsmann, & Godt, 2016).

Novel Compounds and Methodologies

  • Spirocyclic Indoline Lactone Synthesis: The synthesis of spirocyclic compounds, using tert-butyl esters, provides insights into novel synthetic routes and chemical reactivity, applicable to similar carbamic acid esters (Hodges, Wang, & Riley, 2004).
  • Insect Pest Control Agents: Research into novel chiral butanoate esters (juvenogens) involved the synthesis of compounds structurally related to the query compound, with potential applications in insect pest control (Wimmer et al., 2007).

Polymerization and Material Science

  • Hydrophilic Aliphatic Polyesters: The synthesis and polymerization of cyclic esters containing tert-butyl groups, as seen in the study, are pertinent to understanding the potential material science applications of the query compound (Trollsås et al., 2000).
  • Surface Grafting Techniques: Research on grafting poly(tert-butyl acrylate) to films and modifying pendant groups, which includes chemistry relevant to tert-butyl carbamates, contributes to the development of tailored surface-modifying materials (Walters & Hirt, 2006).

properties

IUPAC Name

tert-butyl N-[2-(ethylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-8-6-7-9-11(10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGSDCDTNAJKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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